1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
Description
Molecular Structure and Key Features
The compound’s structure consists of:
- Cyclobutanol Backbone : A four-membered cyclobutane ring with a hydroxyl group (-OH) at the 1-position.
- Difluorophenyl Substituent : A phenyl ring substituted with fluorine atoms at the 3- and 5-positions.
- Tetramethyl Dioxaborolane Group : A boronate ester formed between boron and the diol pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), attached to the phenyl ring at the 4-position.
Molecular Formula :
$$
\text{C}{16}\text{H}{21}\text{BF}2\text{O}3
$$
Molecular Weight : 310.14 g/mol .
| Property | Value |
|---|---|
| CAS Number | 1395282-06-0 |
| IUPAC Name | 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol |
| SMILES Code | B1OC(C(O1)(C)C)(C)C (partial) |
Properties
IUPAC Name |
1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)13-11(18)8-10(9-12(13)19)16(20)6-5-7-16/h8-9,20H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORKTRLVXSOQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C3(CCC3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131650 | |
| Record name | 1-[3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395282-06-0 | |
| Record name | 1-[3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395282-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction
- Starting materials: 1-(3,5-difluoro-4-bromophenyl)cyclobutanol and bis(pinacolato)diboron
- Catalyst: Palladium complex (e.g., Pd(dppf)Cl2)
- Base: Potassium acetate or similar mild base
- Solvent: Typically 1,4-dioxane or dimethylformamide (DMF)
- Temperature: 80–100 °C
- Reaction time: Several hours (typically 6–24 h)
- Atmosphere: Inert (nitrogen or argon)
The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
Detailed Preparation Method
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-(3,5-difluoro-4-bromophenyl)cyclobutanol (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), 1,4-dioxane, 90 °C, 12 h, N2 atmosphere | The aryl bromide and bis(pinacolato)diboron are combined with palladium catalyst and base in solvent under inert atmosphere and heated to promote borylation. | Typical yields range from 65% to 85% depending on purification and scale. |
| 2 | Purification by silica gel chromatography using hexane/ethyl acetate mixtures | Post-reaction mixture is worked up by aqueous extraction and purified chromatographically to isolate the boronate ester product. | Product obtained as a white to off-white solid with high purity (>95%). |
Research Findings and Optimization
- Catalyst and Base Selection: Pd(dppf)Cl2 is preferred for its stability and efficiency in borylation of aryl bromides bearing electron-withdrawing groups such as fluorines. Potassium acetate is mild and effective, minimizing side reactions.
- Solvent Choice: 1,4-Dioxane offers good solubility for reagents and stability under reaction conditions. DMF can be used alternatively but may complicate purification.
- Temperature and Time: Elevated temperatures (around 90 °C) are necessary to achieve complete conversion within a reasonable time frame.
- Inert Atmosphere: Prevents catalyst deactivation and oxidation of sensitive boronate ester.
Alternative Synthetic Strategies
While palladium-catalyzed borylation is the most direct and efficient, other methods include:
- Lithiation followed by borylation: Directed ortho-lithiation of the corresponding aryl cyclobutanol followed by quenching with trialkyl borates. This method is less common due to harsh conditions and lower functional group tolerance.
- Transition-metal-free borylation: Emerging methods using base-promoted borylation of aryl halides under milder conditions, though less established for this substrate.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting aryl halide | 1-(3,5-difluoro-4-bromophenyl)cyclobutanol | Commercially available or synthesized |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) | Stable, widely used boron source |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for aryl bromide borylation |
| Base | Potassium acetate (3 equiv) | Mild base, promotes transmetallation |
| Solvent | 1,4-Dioxane | Good solubility and thermal stability |
| Temperature | 80–100 °C | Optimized for reaction rate and yield |
| Reaction time | 6–24 hours | Dependent on scale and catalyst loading |
| Atmosphere | Nitrogen or Argon | Prevents oxidation |
| Yield | 65–85% | High purity product after chromatographic purification |
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. The specific compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Research shows that the incorporation of fluorine atoms enhances the biological activity of phenolic compounds by increasing their lipophilicity and stability .
Drug Delivery Systems
The compound's boron-containing structure allows for its use in drug delivery systems. Boron compounds are known to facilitate the transport of therapeutic agents across biological membranes. This property is particularly useful in developing targeted therapies for cancer treatment, where precise delivery of drugs to tumor sites is crucial .
Materials Science
Polymer Chemistry
In materials science, 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol can be utilized as a building block for synthesizing advanced polymers. The unique dioxaborolane group can participate in various polymerization reactions, resulting in materials with tailored properties such as enhanced thermal stability and mechanical strength .
Optoelectronic Applications
The compound's electronic properties make it suitable for applications in optoelectronics. Its ability to form stable complexes with metals can lead to the development of new materials for organic light-emitting diodes (OLEDs) and solar cells. The incorporation of fluorinated groups is known to improve the efficiency and stability of these devices .
Organic Synthesis
Reagent in Chemical Reactions
As a reagent, this compound can be employed in various organic transformations. Its boron-containing structure allows it to participate in Suzuki-Miyaura cross-coupling reactions effectively. This reaction is pivotal in synthesizing biaryl compounds that are essential in pharmaceuticals and agrochemicals .
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups can be modified through various chemical reactions to yield derivatives with diverse biological activities or physical properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s difluoro and dioxaborolan groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
a) 1-(4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)Phenyl)Cyclobutan-1-ol (CAS: 1467059-89-7)
- Key Differences :
- The boron-containing ring is a six-membered 1,3,2-dioxaborinane (vs. five-membered dioxaborolane).
- Lacks fluorine substituents on the phenyl ring.
- Implications: The larger boron heterocycle reduces ring strain but may decrease reactivity in cross-coupling due to reduced boron electrophilicity.
b) Cyclopropyl(3,5-Difluoro-4-(Dioxaborolan-2-yl)Phenyl)Methanol (CAS: 1586045-93-3)
- Key Differences: Cyclopropane replaces cyclobutane, and the alcohol is attached to a cyclopropyl group (vs. cyclobutanol).
- Implications: Increased ring strain in cyclopropane may enhance reactivity but reduce stability. The cyclopropyl-methanol group alters solubility and steric interactions in catalytic systems .
c) 1-(3-Fluoro-4-(Dioxaborolan-2-yl)Phenyl)Cyclobutane-1-Carbonitrile
- Key Differences :
- Single fluorine substituent (3-position) vs. 3,5-difluoro.
- Carbonitrile group replaces the hydroxyl.
- The nitrile group introduces polarity and enables click chemistry but eliminates hydrogen-bonding capability .
Reactivity in Cross-Coupling Reactions
The target compound’s 3,5-difluoro substitution pattern enhances the electrophilicity of the boron atom, facilitating transmetalation in Suzuki reactions. In contrast:
Physical and Spectral Properties
The higher molecular weight of the target compound compared to its dioxaborinane analogue suggests increased lipophilicity, which may influence bioavailability in drug discovery contexts.
Biological Activity
The compound 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol , with CAS number 1395282-06-0 , is a boron-containing organic compound that has garnered attention for its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic uses.
- Molecular Formula : CHBFO
- Molecular Weight : 310.14 g/mol
- Structure : The compound features a cyclobutanol moiety linked to a difluorophenyl group and a dioxaborolane unit.
The biological activity of this compound primarily stems from its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to influence enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Boron-containing compounds can inhibit enzymes such as proteases and kinases, which are crucial in various signaling pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Cellular Uptake : Due to its unique structure, it may facilitate cellular uptake through specific transport mechanisms.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Anticancer Properties : A study published in Chemical Reviews highlighted the anticancer potential of boron compounds, including derivatives similar to the target compound. It was found that such compounds could induce apoptosis in various cancer cell lines by modulating key survival pathways .
- Antioxidant Effects : Research indicated that the incorporation of boron into organic molecules enhances their antioxidant capacity. In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines .
- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities showed that this compound effectively inhibited certain kinases implicated in cell growth and survival, suggesting a pathway for therapeutic intervention in cancer treatment .
Q & A
Q. Q: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
A: The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A typical protocol involves:
- Reacting a fluorinated aryl halide (e.g., 3,5-difluoro-4-bromophenylcyclobutanol) with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) .
- Optimizing conditions: anhydrous solvents (THF or DMF), mild base (K₂CO₃), and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis .
- Yield improvements (70–85%) are achieved by controlling catalyst loading (1–2 mol%) and temperature (80–100°C) .
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd(PPh₃)₄) | 1–2 mol% | >80% efficiency |
| Solvent | THF/DMF | Stability |
| Temperature | 80–100°C | Faster kinetics |
| Reaction Time | 12–24 hrs | Completeness |
Advanced Synthesis: Contradictions in Cross-Coupling Efficiency
Q. Q: How can researchers resolve discrepancies in cross-coupling efficiency when using alternative Pd catalysts?
A: Discrepancies arise from catalyst stability and steric effects. For example:
Q. Table 2: Catalyst Performance Comparison
| Catalyst | TON (mol product/mol Pd) | By-Product Formation |
|---|---|---|
| Pd(PPh₃)₄ | 450 | <5% |
| PdCl₂(dppf) | 220 | 15–20% |
| Pd(OAc)₂ with SPhos | 600 | <3% |
Basic Characterization
Q. Q: Which analytical techniques are critical for confirming structure and purity?
A:
- ¹H/¹³C NMR : Verify cyclobutanol and boronate ester signals (e.g., ¹B NMR: δ 28–30 ppm for pinacol boronate) .
- HPLC-MS : Detect impurities (e.g., dehalogenated by-products) with reverse-phase C18 columns .
- Melting Point : Consistent with literature (e.g., 112–117°C for similar boronate phenols) .
Advanced Characterization: X-ray Crystallography Challenges
Q. Q: What challenges arise in crystallizing this compound for X-ray analysis?
A:
- Steric hindrance from the cyclobutanol and difluorophenyl groups disrupts crystal packing.
- Mitigation : Co-crystallize with stabilizing agents (e.g., crown ethers) or use slow evaporation in polar aprotic solvents (DMF/acetone) .
Stability and Storage
Q. Q: How should researchers handle this compound to prevent degradation?
A:
- Storage : -20°C under argon; desiccate to avoid boronate hydrolysis .
- Stability assays : Monitor via TLC (Rf shifts) or ¹B NMR for hydrolysis (δ 18–22 ppm for boronic acid) .
Biological Activity Profiling
Q. Q: What methodologies are used to assess its potential in drug discovery?
A:
- In vitro screens : Test kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
- SAR studies : Modify substituents (e.g., replacing cyclobutanol with cyclohexanol) to correlate structure with activity .
Q. Table 3: Representative Biological Data
| Modification | IC₅₀ (EGFR Inhibition) | Notes |
|---|---|---|
| Parent compound | 0.8 µM | High selectivity |
| Cyclohexanol analog | 2.5 µM | Reduced potency |
Computational Modeling
Q. Q: How can DFT calculations predict its reactivity in cross-coupling?
A:
- Model transition states (e.g., Pd-mediated oxidative addition) using Gaussian09 with B3LYP/6-31G* basis sets .
- Predict regioselectivity by comparing Fukui indices at boron and aryl positions .
Environmental Impact Assessment
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
